molecular formula C17H13Cl3N4O B4877056 1-(3-Chlorophenyl)-3-(1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl)urea CAS No. 1006201-17-7

1-(3-Chlorophenyl)-3-(1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl)urea

Cat. No.: B4877056
CAS No.: 1006201-17-7
M. Wt: 395.7 g/mol
InChI Key: BYQBLCSCHYQEOJ-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring a chlorinated phenyl group and a dichlorobenzyl-substituted pyrazole ring, suggests potential biological activity and utility in research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-(1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl)urea typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-diketone or α,β-unsaturated carbonyl compound.

    Substitution with the dichlorobenzyl group: The pyrazole intermediate is then reacted with 3,4-dichlorobenzyl chloride in the presence of a base to introduce the dichlorobenzyl substituent.

    Urea formation: Finally, the substituted pyrazole is reacted with 3-chlorophenyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-(1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-3-(1H-pyrazol-3-yl)urea: Lacks the dichlorobenzyl substituent.

    1-(3,4-Dichlorophenyl)-3-(1H-pyrazol-3-yl)urea: Contains a dichlorophenyl group instead of the dichlorobenzyl group.

    1-(3-Chlorophenyl)-3-(1-(4-chlorobenzyl)-1H-pyrazol-3-yl)urea: Substituted with a different chlorobenzyl group.

Uniqueness

The presence of both the 3-chlorophenyl and 3,4-dichlorobenzyl groups in 1-(3-Chlorophenyl)-3-(1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl)urea may confer unique properties, such as enhanced biological activity or specific binding interactions, compared to similar compounds.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[1-[(3,4-dichlorophenyl)methyl]pyrazol-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl3N4O/c18-12-2-1-3-13(9-12)21-17(25)22-16-6-7-24(23-16)10-11-4-5-14(19)15(20)8-11/h1-9H,10H2,(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQBLCSCHYQEOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=NN(C=C2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589547
Record name N-(3-Chlorophenyl)-N'-{1-[(3,4-dichlorophenyl)methyl]-1H-pyrazol-3-yl}urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006201-17-7
Record name N-(3-Chlorophenyl)-N'-{1-[(3,4-dichlorophenyl)methyl]-1H-pyrazol-3-yl}urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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